3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol
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Overview
Description
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic bioactive molecules. The presence of methoxy groups at the 6 and 7 positions, along with a propanol side chain, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, where a benzylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Propanol Side Chain: The final step involves the addition of the propanol side chain, which can be achieved through a nucleophilic substitution reaction using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the propanol side chain can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The tetrahydroisoquinoline core can be reduced to form a fully saturated isoquinoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy groups.
Major Products
Oxidation: Formation of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one or 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propanoic acid.
Reduction: Formation of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-amine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential neuroprotective and anti-inflammatory properties. The tetrahydroisoquinoline core is known to interact with various biological targets, making it a valuable scaffold for drug discovery .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects in treating neurodegenerative diseases, such as Parkinson’s disease, due to their ability to modulate neurotransmitter systems .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups and the tetrahydroisoquinoline core play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects . The propanol side chain may also contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the propanol side chain but shares the core structure and methoxy groups.
1,2,3,4-Tetrahydroisoquinoline: Lacks both the methoxy groups and the propanol side chain, serving as a simpler analog.
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol: Similar structure but with an ethanol side chain instead of propanol.
Uniqueness
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol is unique due to the combination of its tetrahydroisoquinoline core, methoxy groups, and propanol side chain. This combination imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the propanol side chain, in particular, enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-13-8-10-5-6-15-12(4-3-7-16)11(10)9-14(13)18-2/h8-9,12,15-16H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYQDEIGHYQNLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369985 |
Source
|
Record name | 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148204-28-8 |
Source
|
Record name | 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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